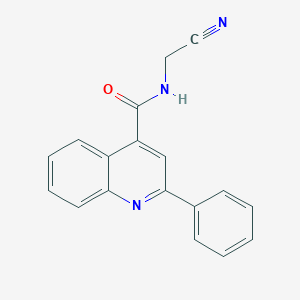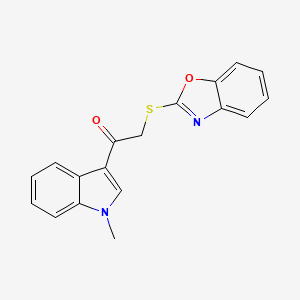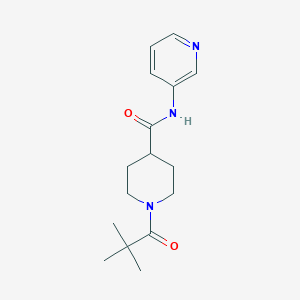![molecular formula C16H24N2O3S2 B4672763 N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N2-cyclohexyl-N2-(methylsulfonyl)-N1-[2-(methylthio)phenyl]glycinamide involves complex chemical reactions. For instance, the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes offers a method for the synthesis of cyclic sulfoximines, highlighting the role of sulfonyl groups in facilitating cycloaddition reactions and their subsequent transformation into cyclic sulfinamides (Ye et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N2-cyclohexyl-N2-(methylsulfonyl)-N1-[2-(methylthio)phenyl]glycinamide has been characterized using various analytical techniques. For example, cardo polysulfonates synthesized from cyclohexane derivatives have their structures supported by IR and NMR spectral data, emphasizing the significance of sulfonyl groups in their molecular framework (Karia & Parsania, 1999).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups exhibit unique characteristics. For instance, the synthesis of cardo polysulfonates through interfacial polycondensation showcases the reactivity of sulfonyl chloride derivatives under specific conditions (Desai et al., 1996).
Physical Properties Analysis
The physical properties of N2-cyclohexyl-N2-(methylsulfonyl)-N1-[2-(methylthio)phenyl]glycinamide and related compounds can be inferred from studies on similar chemicals. For example, the synthesis and characterization of cardo polysulfonates reveal information on their viscometric, density, acid and alkali resistance, and solubility in common solvents (Karia & Parsania, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds with sulfonyl groups, are crucial for understanding their potential applications. The study of the reaction of phenylmethanesulfonyl chloride with tertiary amines exemplifies the formation of geometrical isomers about a carbon-sulfur double bond, illustrating the complexity of sulfonyl-containing compounds' chemical behavior (King & Durst, 1966).
Propriétés
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-22-15-11-7-6-10-14(15)17-16(19)12-18(23(2,20)21)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWLJGUHKIQMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4672680.png)

![2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4672683.png)
![N-1-adamantyl-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4672686.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4672693.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4672707.png)
![3-(5-{[(1-methyl-3-phenylpropyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4672721.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4672731.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4672738.png)
![8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4672744.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672748.png)

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)